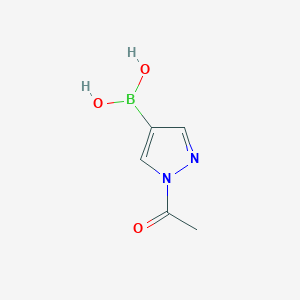

1-Acetylpyrazole-4-boronic Acid

Description

BenchChem offers high-quality 1-Acetylpyrazole-4-boronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylpyrazole-4-boronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-acetylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-4(9)8-3-5(2-7-8)6(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAKXWXKJSSNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-Acetylpyrazole-4-boronic Acid & Pinacol Ester

Chemical Dynamics, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Executive Summary

This technical guide analyzes the chemical properties and application logic of 1-Acetylpyrazole-4-boronic acid (and its commercially dominant surrogate, the pinacol ester ).[1] While pyrazole boronic acids are ubiquitous in medicinal chemistry for synthesizing kinase inhibitors (e.g., JAK, Mps1), the N-acetyl derivative presents a unique chemical paradox: it serves as a critical "masked" nucleophile that prevents catalyst poisoning, yet it possesses high lability under standard hydrolytic conditions.

This document details the stability profiles, anhydrous coupling protocols, and mechanistic advantages of using N-acetylated pyrazole boronates to bypass the inhibitory effects of free-NH azoles in Palladium-catalyzed cross-couplings.[1]

Chemical Profile & Stability Analysis[1][2]

The free acid form, 1-Acetylpyrazole-4-boronic acid , is thermodynamically unstable due to the competing hydrolysis of the N-acetyl group and the dehydration of the boronic acid moiety.[1] Consequently, the pinacol ester (CAS: 1150561-76-4) is the standard reagent for storage and application.[1]

Structural Properties

| Property | Data (Pinacol Ester) | Technical Insight |

| CAS Number | 1150561-76-4 | Primary commercial form.[1] |

| Formula | C₁₁H₁₇BN₂O₃ | Lipophilic ester facilitates organic solubility. |

| MW | 236.08 g/mol | -- |

| Appearance | Off-white solid | Hygroscopic; store under inert atmosphere.[1] |

| Lability | High (N-Acetyl) | The N-N bond creates a "pseudo-anhydride" character; the acetyl group is susceptible to nucleophilic attack. |

| pKa (est) | ~13 (NH of parent) | Acetylation removes the acidic NH, preventing deprotonation and formation of insoluble Pd-azolates. |

The N-Acetyl "Switch" Mechanism

The primary utility of the N-acetyl group is not merely structural diversity, but catalytic protection .[1] Unprotected pyrazoles (containing a free N-H) are notorious for poisoning Pd(II) catalysts by forming stable, unreactive Pd-azolate complexes.

-

Without Protection: Free NH binds Pd → Catalyst Arrest.

-

With N-Acetyl: Nitrogen lone pair is delocalized into the carbonyl → Reduced basicity/nucleophilicity → High Catalyst Turnover. [1]

Synthesis & Handling

Note: Direct lithiation of 1-acetyl-4-bromopyrazole is not recommended due to the incompatibility of organolithiums with the acetyl carbonyl.[1] The preferred route is Post-Borylation Acetylation .

Synthesis Protocol (N-Acetylation)

Objective: Convert 1H-pyrazole-4-boronic acid pinacol ester to the 1-Acetyl derivative.

Reagents:

-

Substrate: 1H-Pyrazole-4-boronic acid pinacol ester (1.0 equiv)[1]

-

Acylating Agent: Acetic Anhydride (

) (1.2 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Base: Triethylamine (

) (1.5 equiv)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried flask under Nitrogen, dissolve the pyrazole boronate in anhydrous DCM (0.2 M concentration).

-

Activation: Add

and DMAP. Cool to 0°C. -

Addition: Dropwise add

over 10 minutes. The exotherm must be controlled to prevent polymerization. -

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Note: The product is less polar than the starting material).

-

Workup (Critical):

-

Do not use strong aqueous base. Wash rapidly with cold saturated

(pH ~6). -

Dry organic layer over

and concentrate in vacuo. -

Purification: Flash chromatography (Hexane/EtOAc). Avoid silica with high acidity; neutralize column with 1%

if necessary.[1]

-

Reactivity: Suzuki-Miyaura Coupling

The choice of conditions dictates the final product structure.[1] The N-acetyl group is base-labile .[1]

-

Pathway A (Retention): Anhydrous conditions preserve the acetyl group.

-

Pathway B (Deprotection): Aqueous basic conditions promote in situ deacetylation, yielding the free NH-pyrazole coupled product.

Pathway Logic Diagram

Caption: Divergent reaction pathways dictated by solvent/base selection. Pathway A retains the N-acetyl motif; Pathway B yields the free pyrazole.[1]

Experimental Protocol: Anhydrous Coupling (Acetyl Retention)

Context: Use this protocol when the N-acetyl group is required in the final scaffold or to avoid side-reactions with the free NH.

Reagents:

-

Aryl Halide (1.0 equiv)[2]

-

1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 equiv)[1]

-

Catalyst:

(5 mol%) -

Base: Cesium Fluoride (CsF) (2.0 equiv) or

(anhydrous) -

Solvent: 1,4-Dioxane (dry)[1]

Procedure:

-

Inert Environment: Charge a microwave vial or Schlenk tube with the aryl halide, boronate ester, base, and catalyst. Seal and purge with Argon (3 cycles).

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat to 80-90°C. Avoid reflux temperatures >100°C to minimize thermal deacetylation.

-

Monitoring: Monitor consumption of the aryl halide.

-

Isolation: Filter through Celite to remove inorganic salts. Concentrate and purify on silica gel.

Troubleshooting & Expert Tips

-

Deacetylation: If you observe the deacetylated product (Product B) in the Anhydrous protocol, check the water content of your solvent and the hygroscopicity of the base (CsF absorbs water rapidly).

-

Catalyst Poisoning: If the reaction stalls despite using the N-acetyl reagent, ensure the acetyl group hasn't cleaved before the transmetalation step. Lower the temperature and increase catalyst loading to 10 mol%.

-

Storage: The pinacol ester must be stored at 2-8°C under Argon. Exposure to moist air hydrolyzes the pinacol ester to the free boronic acid, which then rapidly degrades or polymerizes.

References

-

Mullens, P. R. (2009). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters. (Contextualizing pyrazole boronate stability). Available at: [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1] Journal of the American Chemical Society.[3] (Mechanistic insight on azole catalyst poisoning). Available at: [Link]

Sources

Technical Guide: Synthesis and Characterization of 1-Acetylpyrazole-4-boronic acid Pinacol Ester

Part 1: Executive Summary & Strategic Analysis

1-Acetyl-1H-pyrazole-4-boronic acid is a specialized heterocyclic building block primarily used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to introduce the pyrazole moiety into complex drug scaffolds.

Critical Stability Note: The free boronic acid form (1-acetylpyrazole-4-boronic acid) is chemically precarious. The electron-withdrawing nature of the

Retrosynthetic Logic

The synthesis is best approached via

Figure 1: Retrosynthetic disconnection showing the preferred route via N-acetylation of the parent pyrazole boronate.

Part 2: Detailed Synthetic Protocol

Method A: Direct N-Acetylation (Recommended)

This protocol utilizes 4-pyrazoleboronic acid pinacol ester as the starting material. It is a high-yielding, scalable process that minimizes byproduct formation.

Reagents:

-

Starting Material: 4-Pyrazoleboronic acid pinacol ester (1.0 equiv)

-

Acylating Agent: Acetic anhydride (

) (1.2 – 1.5 equiv) -

Base: Triethylamine (

) or Pyridine (1.5 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Optional, accelerates reaction

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

). Add 4-pyrazoleboronic acid pinacol ester (e.g., 10.0 g, 51.5 mmol) and dissolve in anhydrous DCM (100 mL). -

Base Addition: Cool the solution to 0 °C in an ice bath. Add Triethylamine (10.8 mL, 77.3 mmol) dropwise over 5 minutes.

-

Acetylation: Add Acetic anhydride (7.3 mL, 77.3 mmol) dropwise. If using DMAP, add it at this stage.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (

) should convert to a less polar product (

-

-

Quench & Workup (Critical):

-

Caution: The product is sensitive to hydrolysis. Do not use strong aqueous bases or acids for washing.

-

Dilute the reaction mixture with DCM (50 mL).

-

Wash swiftly with cold saturated

(50 mL) to remove excess base. -

Wash with Brine (50 mL).

-

Dry the organic layer over anhydrous

. Filter and concentrate under reduced pressure at < 40 °C.

-

-

Purification: The crude residue is often pure enough (>95%) for use. If necessary, purify via rapid silica gel chromatography (eluting with 10-30% EtOAc in Hexanes) or recrystallization from Hexanes/EtOAc.

Method B: Alternative (Miyaura Borylation)

Note: This route is less preferred due to the risk of deacetylation during the basic borylation step.

-

Substrate: 1-Acetyl-4-iodopyrazole.

-

Reagents: Bis(pinacolato)diboron (

), -

Conditions: Dioxane, 80 °C.

-

Risk: The base (

) and heat can hydrolyze the

Part 3: Characterization & Quality Control

The following data represents the expected spectral signature for 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester .

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.35 | Singlet (s) | 1H | Pyrazole C3-H | Deshielded by adjacent N-Acetyl. | |

| 7.88 | Singlet (s) | 1H | Pyrazole C5-H | Distinct from C3 due to asymmetry. | |

| 2.68 | Singlet (s) | 3H | Characteristic downfield shift of acetyl methyl. | ||

| 1.32 | Singlet (s) | 12H | Pinacol CH | Standard pinacol ester signature. | |

| 168.5 | - | - | C =O (Acetyl) | Carbonyl carbon. | |

| 148.0 | - | - | Pyrazole C3 | - | |

| 136.5 | - | - | Pyrazole C5 | - | |

| 83.5 | - | - | Pinacol C-O | Quaternary carbon of pinacol. |

Mass Spectrometry (ESI-MS)

-

Molecular Formula:

-

Molecular Weight: 236.08 g/mol

-

Observed Ions:

- (Common in ammonium buffers)

-

Note: Boronic esters often show low ionization efficiency or hydrolysis fragments (

) depending on the source voltage.

Part 4: Handling, Stability & Applications

Stability Matrix

The

-

Moisture Sensitivity: Moderate. Prolonged exposure to moisture can hydrolyze the pinacol ester to the free boronic acid, which may then undergo protodeboronation.

-

Base Sensitivity: High. In aqueous basic conditions (pH > 9), the

-acetyl group will hydrolyze to form the parent pyrazole-4-boronic acid pinacol ester.

Application in Suzuki-Miyaura Coupling

When using this reagent in cross-coupling, the choice of base dictates the final product:

-

Retention of N-Acetyl Group:

-

Requires anhydrous conditions .

-

Base: Anhydrous

or -

Solvent: DMF or Dioxane (Dry).

-

Strategy: Prevent hydroxide generation to keep the acetyl group intact.

-

-

In-situ Deprotection (Common):

-

If the target is the NH-pyrazole coupled product, standard aqueous conditions (e.g.,

/ -

Advantage:[1][2][3] The acetyl group acts as a temporary protecting group to improve solubility and prevent catalyst poisoning by the free NH during the oxidative addition step.

-

Figure 2: Divergent reaction outcomes in Suzuki coupling based on solvent/base selection.

References

-

Preparation of Pyrazole Boronic Esters

-

Harrisson, P., Morris, J., Marder, T. B., & Steel, P. G. (2009). Microwave-accelerated Iridium-catalyzed borylation of aromatic C-H bonds. Organic Letters, 11(16), 3586-3589.

-

-

Suzuki Coupling of N-Protected Pyrazoles

-

Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for Suzuki-Miyaura cross-coupling of tosylates and mesylates.[4] Angewandte Chemie International Edition, 45(8), 1282-1284.

-

-

Stability of Heterocyclic Boronic Acids

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

-

Commercial Reference & Physical Data

-

Sigma-Aldrich. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester Product Sheet. CAS: 1150561-76-4.[5]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 4. 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 [sigmaaldrich.com]

- 5. Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Supplier in Mumbai, Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Trader, Maharashtra [chemicalmanufacturers.in]

Technical Monograph: 1-Acetylpyrazole-4-boronic Acid Pinacol Ester

An In-Depth Technical Guide on 1-Acetylpyrazole-4-boronic Acid Pinacol Ester (CAS 1150561-76-4).

Strategic Reagent for Pyrazole Scaffold Construction in Medicinal Chemistry

CAS Number: 1150561-76-4 Primary Classification: Organoboron Building Block / Heterocyclic Reagent Synonyms: 1-Acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[1][2]

Executive Summary

1-Acetylpyrazole-4-boronic acid pinacol ester (CAS 1150561-76-4) is a specialized organoboron reagent used primarily in the synthesis of biaryl and heteroaryl systems via Suzuki-Miyaura cross-coupling .

While nominally a protected form of pyrazole-4-boronic acid, this reagent exhibits unique chemical behavior due to the lability of the N-acetyl group . Unlike robust protecting groups (e.g., THP, SEM, or Boc), the N-acetyl moiety on a pyrazole is chemically distinct—it behaves as an active amide (N-acylazole) . Consequently, this reagent is frequently employed as a solubility-enhancing precursor that delivers the free NH-pyrazole pharmacophore in situ under standard basic coupling conditions, or requires strictly anhydrous/neutral protocols if the acetyl group is to be retained.

This guide details the physicochemical profile, reaction mechanisms, and validated protocols for utilizing this reagent in high-value drug discovery campaigns, particularly for kinase inhibitors (e.g., JAK2, c-Met).

Chemical Profile & Physicochemical Properties

The pinacol ester format is preferred over the free boronic acid due to enhanced stability against protodeboronation and improved solubility in organic solvents.

| Property | Specification | Technical Insight |

| Molecular Formula | C₁₁H₁₇BN₂O₃ | Pinacol ligand adds lipophilicity. |

| Molecular Weight | 236.08 g/mol | Ideal for fragment-based drug design (FBDD). |

| Appearance | White to pale orange crystalline powder | Color change to dark orange indicates hydrolysis or oxidation. |

| Solubility | Soluble in DMSO, DMF, DCM, THF | Poor water solubility protects the boronate ester from rapid hydrolysis during storage. |

| Melting Point | 157–161 °C | High crystallinity aids in purification. |

| Lability | High (N-Acetyl bond) | The N1-Acetyl bond is susceptible to nucleophilic attack (hydrolysis) in basic media. |

Mechanistic Reactivity: The Acetyl Paradox

The core utility of CAS 1150561-76-4 lies in its behavior during Palladium-catalyzed cross-coupling. Researchers must understand the Dual Pathway Mechanism :

-

Pathway A (Retention): In anhydrous, non-nucleophilic conditions, the acetyl group remains, directing regioselectivity or modifying electronic properties.

-

Pathway B (Deprotection-Coupling): In aqueous basic conditions (standard Suzuki), the base (e.g., K₂CO₃, Na₂CO₃) cleaves the labile N-acetyl group, generating the free NH-pyrazole in situ, which then couples.

Diagram: Reaction Pathways & Stability

Caption: Pathway analysis showing the dominant hydrolysis of the N-acetyl group under standard Suzuki conditions, yielding the NH-pyrazole product.

Experimental Protocols

Protocol A: Synthesis of the Reagent (Lithiation/Borylation)

For labs needing to synthesize the material de novo.

Rationale: Direct borylation of N-acetyl-4-bromopyrazole is difficult due to the lability of the acetyl group toward lithium reagents. The preferred route involves borylation of the protected pyrazole followed by acetylation, or a "one-pot" protection-borylation sequence.

-

Protection: Treat with acetic anhydride (1.1 equiv) in DCM with TEA to yield 1-acetyl-4-bromopyrazole.

-

Borylation (Cryogenic):

-

Dissolve 1-acetyl-4-bromopyrazole in dry THF. Cool to -78 °C .

-

Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA slowly. Note: n-BuLi may attack the carbonyl.

-

Add Isopropoxyboronic acid pinacol ester (1.2 equiv).

-

Warm to room temperature and quench with mild acid (NH₄Cl).

-

-

Workup: Extract with EtOAc. Rapid filtration through a silica plug (neutralized) is required to prevent deacetylation.

Protocol B: Standard Suzuki Coupling (Targeting NH-Pyrazole)

This is the most common application, using the reagent as a stable solid precursor to the NH-heterocycle.

Reagents:

-

CAS 1150561-76-4 (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

-

Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)

-

Solvent: Dioxane or DME

Step-by-Step:

-

Degassing: Charge reaction vessel with Aryl Halide, Boronate Ester, and Pd catalyst. Cycle vacuum/nitrogen 3x.[6]

-

Solvation: Add Dioxane (degassed).

-

Activation: Add aqueous K₂CO₃. Crucial: The moment base is added, the N-acetyl group will begin to hydrolyze.

-

Reaction: Heat to 80–90 °C for 4–12 hours.

-

Monitoring:

-

TLC/LCMS: You will observe the disappearance of the starting ester (MW 236) and the transient appearance of the de-acetylated boronate (MW 194) before product formation.

-

-

Workup: Dilute with EtOAc, wash with water. The product will be the 1H-pyrazole (N-unsubstituted).

Self-Validating Check:

-

If the N-Acetyl product is absolutely required, you must switch to anhydrous conditions: Use Cs₂CO₃ (dry) in DMF or Toluene at 100 °C. However, yields may be lower due to the thermal instability of the N-acyl bond.

Applications in Drug Discovery

The pyrazole moiety is a "privileged scaffold" in kinase inhibition, often serving as the hinge-binding motif.

Case Study: Kinase Inhibitor Synthesis

In the development of JAK2 and c-Met inhibitors, the 4-position of the pyrazole is often coupled to a core aromatic ring.

-

Challenge: Unprotected pyrazole-4-boronic acids are zwitterionic, highly polar, and difficult to extract/purify.

-

Solution: CAS 1150561-76-4 provides a lipophilic, crystalline alternative. It allows for easy weighing and dosing in automated synthesizers. Upon reaction, the acetyl "mask" falls off, revealing the NH group necessary for hydrogen bonding within the kinase ATP-binding pocket.

Comparison of Protecting Groups

| Group | Stability (Base) | Atom Economy | Removal |

| Acetyl (Ac) | Low | High | In situ (Base) |

| Boc | Moderate | Low | Acid (TFA) |

| SEM | High | Low | Fluoride (TBAF) |

| THP | Moderate | Moderate | Acid (HCl) |

The Acetyl group is chosen when a separate deprotection step is undesirable.

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.

-

Shelf Life: The pinacol ester is stable for 12+ months if dry. Exposure to moisture leads to hydrolysis of the boronate ester to the free boronic acid (sticky solid) and hydrolysis of the acetyl group.

Safety Profile

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[2]

-

Decomposition: Thermal decomposition may release borane derivatives and acetic acid vapors.

References

- Synthesis of 1-substituted-1H-pyrazol-4-boronic acid pinacol esters.

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions and Scope. Source: National Institutes of Health (PMC). URL:[Link]

-

Boronic Acids in Medicinal Chemistry: Synthesis and Applications. Source: MDPI (Molecules Journal). URL:[Link]

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. html.rhhz.net [html.rhhz.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. a2bchem.com [a2bchem.com]

1-Acetylpyrazole-4-Boronic Acid: Physicochemical Profiling and Cross-Coupling Methodologies

Executive Summary

In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore, frequently embedded into lead compounds to modulate physicochemical properties, enhance metabolic stability, and improve target affinity. The installation of this heterocycle is most reliably achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling, a foundational methodology in synthetic organic chemistry[1].

As a Senior Application Scientist, I frequently encounter researchers debating between the use of free boronic acids and their corresponding pinacol esters. This technical guide provides an in-depth mechanistic and physicochemical analysis of 1-Acetylpyrazole-4-boronic acid and its pinacol ester derivative, culminating in a field-proven, self-validating experimental protocol designed to maximize yield and reproducibility.

Physicochemical Profiling & Structural Identity

To ensure accurate stoichiometric calculations during reaction setup, it is critical to distinguish between the two commercially and synthetically relevant forms of this building block: the free boronic acid and the pinacol ester (Bpin).

Table 1: Physicochemical Comparison of 1-Acetylpyrazole-4-boronic Acid Variants

| Property | Free Boronic Acid | Pinacol Ester (Bpin) |

| Chemical Name | 1-Acetylpyrazole-4-boronic acid | 1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester |

| CAS Number | 1370366-65-6[2] | 1150561-76-4[3] |

| Molecular Formula | C₅H₇BN₂O₃[2] | C₁₁H₁₇BN₂O₃[3] |

| Molecular Weight | 153.93 g/mol [2] | 236.08 g/mol [3] |

Causality in Reagent Selection

Why do process chemists overwhelmingly prefer the pinacol ester over the free acid? The free boronic acid is highly polar, prone to dehydration into variable-weight trimeric boroxines, and often exhibits poor solubility in standard organic solvents. By masking the boronic acid as a pinacol ester, we significantly enhance its lipophilicity, shelf-life, and compatibility with anhydrous purification techniques.

Furthermore, the N-acetyl group serves a dual mechanistic purpose:

-

Catalyst Protection: It acts as a protecting group to prevent the basic pyrazole N-H from poisoning the palladium catalyst via unwanted coordination.

-

Electronic Modulation: It provides an electron-withdrawing effect that modulates the nucleophilicity of the pyrazole ring, fine-tuning its reactivity during transmetalation.

Mechanistic Insights: Stability and Protodeboronation

A critical failure mode in Suzuki-Miyaura couplings involving heteroaryl boronic acids is protodeboronation —the premature cleavage of the carbon-boron bond to yield the des-borylated heterocycle.

Recent kinetic studies, such as those published in the[4], reveal that the phenomenological stability of boronic esters under basic conditions is highly nuanced. While it is a common heuristic that esterification imparts greater stability, the hydrolysis of the ester back to the free boronic acid is often a dominant pre-equilibrium step before protodeboronation occurs[4]. To mitigate this, our protocol employs a mild base (K₂CO₃) and carefully controlled temperatures to ensure the rate of transmetalation outcompetes the rate of protodeboronation.

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the pyrazole boronic ester.

Experimental Workflows: A Self-Validating Protocol

The following methodology describes the cross-coupling of 1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester with a generic aryl halide (Ar-Br). This protocol is designed as a self-validating system : the use of TLC and LC-MS at specific checkpoints ensures that any deviation in catalytic turnover is immediately detected.

Fig 2: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.

Step-by-Step Methodology

-

Reagent Preparation: In an oven-dried Schlenk flask, charge the aryl bromide (1.0 equiv), 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: A 20% molar excess of the boronic ester compensates for any minor protodeboronation. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.

-

-

Solvent Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M relative to Ar-Br). Sparge the biphasic mixture with nitrogen gas for 15 minutes prior to heating.

-

Causality: Oxygen is the primary enemy of Pd(0). Failing to degas the solvent leads to the rapid oxidation of the active Pd(0) species into catalytically dead Pd(II) oxides, halting the cycle. The water is essential to dissolve the K₂CO₃ and form the reactive heteroaryl boronate complex required for transmetalation.

-

-

Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS.

-

Causality: 90 °C provides sufficient thermal energy to overcome the activation barrier of oxidative addition for aryl bromides without excessively accelerating protodeboronation.

-

-

Aqueous Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Causality: The biphasic workup removes the inorganic salts (K₂CO₃, potassium halides) and the majority of the pinacol byproducts.

-

-

Purification: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Causality: The N-acetyl group ensures the product remains sufficiently non-polar to elute cleanly from normal-phase silica.

-

Table 2: Reaction Optimization Matrix

| Parameter | Optimal Choice | Sub-Optimal Alternative | Mechanistic Rationale |

| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Bidentate ligand prevents deactivation; accelerates reductive elimination. |

| Base | K₂CO₃ (Aqueous) | NaOtBu | Mild inorganic base minimizes pre-hydrolytic protodeboronation. |

| Solvent | 1,4-Dioxane / H₂O | DMF / H₂O | Dioxane suppresses unwanted side reactions and is easier to remove during workup. |

Conclusion

Mastering the Suzuki-Miyaura coupling of 1-Acetylpyrazole-4-boronic acid requires a deep understanding of its physicochemical properties and the delicate kinetic balance between transmetalation and protodeboronation. By leveraging the pinacol ester and employing a rigorously degassed, biphasic solvent system, researchers can achieve high-yielding, reproducible installations of the pyrazole pharmacophore in complex drug discovery campaigns.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. URL:[Link]

-

Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis". Journal of the American Chemical Society, 143(36), 14814-14826. URL:[Link]

Sources

- 1. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Chemical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]

- 2. chemscene.com [chemscene.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. pubs.acs.org [pubs.acs.org]

1-Acetylpyrazole-4-boronic acid solubility and stability

This guide details the physicochemical behavior of 1-Acetylpyrazole-4-boronic acid , with a specific focus on its commercial form (the pinacol ester) and the transient free acid.

Executive Summary: The "Active Amide" Challenge

For researchers utilizing 1-Acetylpyrazole-4-boronic acid (or its pinacol ester), the primary technical challenge is not the boronic acid moiety, but the N-acetyl group . Chemically, N-acetyl pyrazoles behave as active amides (acylating agents). The lone pair on the pyrazole nitrogen is involved in aromaticity, rendering it unavailable to stabilize the exocyclic carbonyl. Consequently, the acetyl group is highly electrophilic and prone to rapid hydrolysis in the presence of moisture, bases, or nucleophiles.

Key Operational Insight: In standard Suzuki-Miyaura coupling conditions (aqueous base), 1-acetylpyrazole-4-boronic acid will hydrolyze to 1H-pyrazole-4-boronic acid within minutes. If the N-acetyl motif is required in the final product, anhydrous non-nucleophilic bases (e.g., Cs₂CO₃ in DMF/Dioxane) must be used.

Part 1: Chemical Profile & Physical Properties

The compound is most frequently supplied as the pinacol ester to mitigate the instability of the free acid.

| Feature | Pinacol Ester (Commercial Form) | Free Boronic Acid (Active Species) | Hydrolysis Product (Degradant) |

| Name | 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester | 1-Acetyl-1H-pyrazole-4-boronic acid | 1H-Pyrazole-4-boronic acid |

| CAS | 1150561-76-4 | 1207604-89-4 | 763120-58-7 |

| MW | 236.08 g/mol | 153.93 g/mol | 111.90 g/mol |

| State | White to off-white solid | Hygroscopic solid (transient) | White powder |

| LogP (Est) | ~1.8 (Lipophilic) | ~0.2 (Amphiphilic) | -0.5 (Hydrophilic) |

| Water Sol. | Insoluble (< 0.1 mg/mL) | Hydrolyzes rapidly | Moderate (pH dependent) |

| Storage | -20°C, Inert, Desiccated | Generate in situ | 2-8°C, Stable |

Part 2: Stability & Degradation Mechanisms

The stability profile is dominated by two competing pathways: N-Deacetylation (fast, irreversible) and Boroxine Formation (reversible equilibrium).

Mechanism 1: The N-Acetyl Hydrolysis Cascade

Unlike standard amides, the N-acetyl bond in pyrazoles is labile. In aqueous basic buffers (pH > 8), the half-life (

Mechanism 2: Protodeboronation

While pyrazole boronic acids are generally stable, the electron density of the ring affects the C-B bond strength. The N-acetyl group is electron-withdrawing, which theoretically stabilizes the C-B bond against protonolysis compared to the electron-rich NH-pyrazole . Therefore, hydrolysis of the acetyl group accelerates the risk of protodeboronation.

Visualization: Degradation Pathways

Caption: The primary degradation risk is the irreversible N-deacetylation (red arrow), which occurs rapidly in basic conditions, converting the reagent into a different chemical species (1H-pyrazole).

Part 3: Solubility Profile & Solvent Selection

Because the compound is unstable in water, thermodynamic solubility (saturation over 24h) cannot be measured accurately. The data below represents kinetic solubility (immediate dissolution capacity).

Solubility Table (Pinacol Ester)

| Solvent | Solubility (mg/mL) | Stability Window | Recommendation |

| DMSO | > 100 | High (> 24h) | Primary Stock Solvent. Use anhydrous DMSO. |

| DMF | > 100 | Moderate | Good alternative; ensure DMF is amine-free. |

| Methanol | > 50 | Low (< 6h) | Avoid for storage. Transesterification with MeOH occurs. |

| DCM | > 50 | High | Good for synthesis/workup; not for biological assay. |

| Water (pH 7) | Insoluble | N/A | Compound precipitates or hydrolyzes. |

| Buffer (pH 10) | Soluble (Reacts) | Minutes | Active Hydrolysis. Only use immediately during reaction. |

Critical Handling Rule: Do not prepare aqueous stock solutions. Prepare stocks in 100% Anhydrous DMSO and dilute into aqueous media only at the moment of use.

Part 4: Experimental Protocols

Protocol A: Quality Control (Detecting Deacetylation)

Before using stored material, verify the integrity of the N-acetyl group, as it may degrade even at -20°C if moisture enters.

-

Technique: 1H-NMR (DMSO-d6).

-

Key Signals:

-

Acetyl Methyl: Singlet at ~2.6 ppm (3H).

-

Pyrazole Protons: Two singlets/doublets at ~8.0–8.5 ppm.

-

Pinacol Methyls (if ester): Singlet at ~1.3 ppm (12H).

-

-

Pass Criteria: Integration of Acetyl-CH3 must be 1:4 ratio relative to Pinacol-CH3.

-

Fail Indicator: Loss of the 2.6 ppm singlet and appearance of a broad NH peak (>12 ppm) or shift in pyrazole protons indicates hydrolysis to 1H-pyrazole.

Protocol B: Suzuki-Miyaura Coupling (Retaining the N-Acetyl Group)

Standard aqueous carbonate conditions will strip the acetyl group. Use this anhydrous protocol to retain it.

-

Solvent: 1,4-Dioxane or DMF (Anhydrous).

-

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Catalyst:

or -

Temperature: 80°C – 100°C.

-

Procedure:

-

Dissolve Aryl Halide (1.0 eq) and 1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 eq) in anhydrous Dioxane.

-

Add dry Base (2.0 eq).

-

Purge with Argon/Nitrogen for 5 minutes.

-

Add Catalyst (0.05 eq).

-

Heat in a sealed tube. Do not add water.

-

References

-

Sigma-Aldrich. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester Product Specification. CAS 1150561-76-4.[1] Link

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Mechanisms of protodeboronation and boronate stability). Link

-

Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(15), 2633-2639. (Establishes the "active amide" instability of N-acyl azoles). Link

-

Cox, P. A., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles. Organic Letters, 19(13), 3596–3599. (Discusses the reactivity of N-acyl pyrazoles as amides in coupling). Link

-

Thermo Fisher Scientific. 1H-Pyrazole-4-boronic acid pinacol ester Safety Data Sheet. (Data for the hydrolysis product). Link

Sources

Spectroscopic Characterization of 1-Acetylpyrazole-4-boronic Acid and Its Pinacol Ester: A Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, heterocyclic organoboron compounds are indispensable building blocks[1]. Among these, 1-Acetylpyrazole-4-boronic acid (CAS 1370366-65-6) and its highly stable derivative, 1-Acetylpyrazole-4-boronic acid pinacol ester (CAS 1150561-76-4), serve as critical nucleophilic coupling partners in Suzuki-Miyaura reactions[2].

This whitepaper provides a comprehensive, field-proven guide to the spectroscopic characterization (NMR, FT-IR, and Mass Spectrometry) of these compounds. By establishing rigorous analytical workflows, researchers can prevent common pitfalls such as protodeboronation or unintended hydrolysis of the acetyl protecting group during structural validation.

Structural Rationale & Mechanistic Context

As a Senior Application Scientist, it is crucial to understand why these specific functional groups are utilized before analyzing their spectra.

-

The Acetyl Protecting Group (N1): Unprotected pyrazoles possess a free N-H bond that can coordinate to palladium catalysts, leading to catalyst poisoning or unwanted N-arylation (Chan-Lam coupling). The N-acetyl group masks this reactive site. Furthermore, its electron-withdrawing nature modulates the electron density of the pyrazole ring, which directly impacts the chemical shifts observed in NMR spectroscopy[3].

-

The Pinacol Ester (Bpin): Free pyrazole-4-boronic acids are notoriously susceptible to protodeboronation—the cleavage of the carbon-boron bond—under basic or aqueous conditions. Conversion to the pinacol ester introduces steric bulk that kinetically protects the boron atom, drastically improving bench stability and solubility in organic solvents[1].

Figure 1: Mechanistic role of 1-Acetylpyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling.

Spectroscopic Data & Structural Elucidation

The following data synthesizes the expected spectroscopic profiles for the commercially preferred pinacol ester derivative (C₁₁H₁₇BN₂O₃, MW: 236.08 g/mol )[2], with comparative notes for the free boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of pyrazoles are highly sensitive to the N1 substituent[4]. The acetyl group exerts a strong anisotropic deshielding effect, primarily on the adjacent H-5 proton.

-

¹H NMR: The pyrazole ring presents two distinct singlets. H-5 appears significantly downfield (~8.55 ppm) compared to H-3 (~8.05 ppm) due to its proximity to the N-acetyl carbonyl oxygen. The pinacol methyl groups appear as a sharp 12H singlet at ~1.33 ppm.

-

¹¹B NMR: A broad singlet at ~30.5 ppm is diagnostic of an aryl/heteroaryl pinacol boronic ester, confirming the integrity of the C-B bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR (ATR) is critical for confirming the presence of the orthogonal functional groups. The acetyl group exhibits a characteristic amide-like carbonyl stretch at ~1725 cm⁻¹, while the boronic ester displays a strong B-O stretching frequency at ~1355 cm⁻¹.

Mass Spectrometry (ESI-TOF)

Under positive Electrospray Ionization (ESI+), the molecule typically yields a strong protonated molecular ion

Quantitative Data Summaries

Table 1: NMR Chemical Shift Assignments (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) | Structural Assignment |

| N-C=O | - | - | - | 168.5 | Acetyl Carbonyl |

| C-5 | 8.55 | Singlet | 1H | 143.8 | Pyrazole C-H (adjacent to N-Ac) |

| C-3 | 8.05 | Singlet | 1H | 135.2 | Pyrazole C-H |

| C-4 | - | - | - | ~115.0 (br) | Pyrazole C-B (Quadrupolar broadening) |

| Pinacol C-O | - | - | - | 83.5 | Quaternary Pinacol Carbons |

| Acetyl CH₃ | 2.65 | Singlet | 3H | 21.5 | Acetyl Methyl |

| Pinacol CH₃ | 1.33 | Singlet | 12H | 24.8 | Pinacol Methyls (4x CH₃) |

Table 2: FT-IR and ESI-MS Diagnostic Peaks

| Technique | Signal / Peak | Assignment / Fragmentation |

| FT-IR (ATR) | 2978 cm⁻¹ | C-H aliphatic stretch (Pinacol) |

| FT-IR (ATR) | 1725 cm⁻¹ | C=O stretch (N-Acetyl group) |

| FT-IR (ATR) | 1355 cm⁻¹ | B-O stretch (Boronic ester) |

| ESI-MS (+) | m/z 237.14 | |

| ESI-MS (+) | m/z 259.12 | |

| ESI-MS (+) | m/z 195.10 |

Experimental Protocols & Workflows

To ensure scientific integrity, the analytical protocols must be self-validating and designed to prevent the degradation of the analyte.

Figure 2: Multi-modal analytical workflow for the structural validation of pyrazole boronic esters.

Protocol 1: Multi-Nuclear NMR Analysis

Causality Insight: Moisture in NMR solvents can lead to the slow hydrolysis of the N-acetyl group or the pinacol ester. Furthermore, standard borosilicate NMR tubes contain boron, which creates a massive background hump in ¹¹B NMR, masking the analyte signal.

-

Preparation: Weigh 15 mg of 1-Acetylpyrazole-4-boronic acid pinacol ester.

-

Solvent Selection: Dissolve the sample in 0.6 mL of strictly anhydrous CDCl₃ (stored over molecular sieves).

-

Tube Selection (Critical): Transfer the solution to a Quartz NMR tube . Quartz is boron-free, allowing for baseline-resolved ¹¹B NMR acquisition.

-

Acquisition: Acquire ¹H (16 scans), ¹³C (512 scans, proton-decoupled), and ¹¹B (128 scans, boron-trifluoride etherate as external reference at 0 ppm).

Protocol 2: LC-MS Purity and Mass Confirmation

Causality Insight: The N-acetyl group on the pyrazole ring is susceptible to cleavage under basic chromatographic conditions. A weakly acidic mobile phase is required to maintain structural integrity during the run.

-

Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

-

Mobile Phase: Use a gradient of Water (Solvent A) and Acetonitrile (Solvent B), both strictly buffered with 0.1% Formic Acid . Do not use ammonium hydroxide or bicarbonate buffers.

-

Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min.

-

Ionization: Operate the ESI source in positive mode. Monitor for the parent ion (m/z 237.1) and the diagnostic deacetylated fragment (m/z 195.1).

References

-

Claramunt, R. M., et al. (2003). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations". New Journal of Chemistry (RSC Publishing). Available at: [Link][4]

-

Lopez, C., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles". Canadian Journal of Chemistry. Available at: [Link][3]

Sources

The Boron-Pyrazole Nexus: A Technical Guide to Synthesis, Stability, and Application

Executive Summary

The incorporation of pyrazole rings into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, ALK inhibitors).[1] The primary vehicle for installing these heterocycles is the pyrazole-containing boronic acid (or ester) via Suzuki-Miyaura cross-coupling.[2] However, these reagents present a unique paradox: they are chemically indispensable yet inherently unstable.

This technical guide analyzes the evolution of pyrazole boronic acids from early lithiation protocols to modern C-H activation and MIDA boronate technologies. It provides researchers with self-validating protocols for synthesis, mechanistic insights into failure modes (protodeboronation), and strategic guidance for drug development applications.

Part 1: The Structural Imperative & Stability Paradox

The Heterocyclic Challenge

The pyrazole ring (1,2-diazole) presents three distinct challenges when functionalized with a boronic acid group:

-

N-H Acidity: The pyrrolic nitrogen (pKa ~14) requires protection to prevent catalyst poisoning or competitive deprotonation during metallation.

-

Coordination: The pyridinic nitrogen (N2) is a strong sigma-donor, capable of sequestering Pd/Ir catalysts.

-

Regio-dependent Stability:

-

C4-Boronates: Generally stable. The boron is beta to the nitrogens, minimizing electronic repulsion.

-

C3/C5-Boronates: Highly unstable. The boron is alpha to a nitrogen, facilitating rapid protodeboronation via zwitterionic intermediates.[3]

-

Mechanism of Protodeboronation

The primary failure mode for pyrazole boronic acids is protodeboronation —the replacement of the C-B bond with a C-H bond.[3] This is not a random decomposition but a specific, base-catalyzed pathway.

Key Insight: In basic media (standard Suzuki conditions), the boronic acid forms a boronate anion. For C3/C5 pyrazoles, the adjacent nitrogen can protonate (or coordinate water), creating a transition state that rapidly expels the boronate group.

Part 2: Historical Evolution & Synthetic Protocols[4]

The synthesis of these reagents has evolved through three distinct eras, driven by the need to overcome the stability issues described above.

Era 1: The Lithiation Approach (Cryogenic Halogen Exchange)

Historical Context: In the 1990s, the standard approach involved protecting the pyrazole nitrogen, brominating the ring, and subjecting it to lithium-halogen exchange at -78°C. Limitation: Strictly requires anhydrous conditions; functional group tolerance is poor (electrophiles like esters/ketones are incompatible).

Protocol A: Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester

This protocol is optimized for scale and safety, utilizing an in-situ quench to minimize anion degradation.

Reagents:

-

4-Bromo-1-Boc-pyrazole (1.0 equiv)

-

Triisopropyl borate (1.2 equiv)[4]

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Pinacol (1.2 equiv)

-

Solvent: THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with 4-Bromo-1-Boc-pyrazole and Triisopropyl borate in THF. Cool to -78°C (internal temperature).

-

Lithiation (In-Situ): Add n-BuLi dropwise via syringe pump over 30 minutes. Critical: Maintaining -78°C prevents the "ate" complex from dissociating or the Boc group from migrating (Fries rearrangement).

-

Transesterification: Stir for 1 hour at -78°C. Add a solution of Pinacol in THF.

-

Warming: Allow the mixture to warm to room temperature (RT) over 2 hours. The solution will turn from clear to a white suspension.

-

Quench: Add saturated aqueous NH4Cl. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc). Note: Boc-protected pyrazoles are silica stable, unlike their free-base counterparts.

Era 2: The Palladium Shift (Miyaura Borylation)

Historical Context: To avoid cryogenic conditions and improve functional group tolerance, the Miyaura borylation (Pd-catalyzed reaction of halides with bis(pinacolato)diboron) became the industrial standard in the 2000s.

Protocol B: Industrial Synthesis (Ruxolitinib Intermediate)

Based on optimized process chemistry for CAS 269410-08-4.

Reagents:

-

4-Bromo-1-methyl-1H-pyrazole[2]

-

Bis(pinacolato)diboron (

) -

Catalyst:

(3 mol%) -

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing: Charge solids into a reactor. Add Dioxane. Sparge with Nitrogen for 20 minutes. Why: Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic ester.

-

Reaction: Heat to 90°C for 12 hours. The reaction mixture turns black (precipitated Pd).

-

Filtration: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts.

-

Workup: Concentrate filtrate. The product is often used directly or recrystallized from heptane.

-

Self-Validation: Check conversion via HPLC.[4] If >5% de-brominated pyrazole (protodeboronation product) is observed, the reaction was too wet or ran too long.

-

Era 3: Direct C-H Activation (Iridium Catalysis)

Historical Context: Developed by Hartwig, Miyaura, and others (late 2000s), this method avoids halogenated precursors entirely. It relies on the steric and electronic properties of Iridium catalysts to install boron directly.

Mechanism: The active species

Part 3: Advanced Stability Solutions (MIDA & "Ate" Complexes)

When standard pinacol esters fail (especially for C3/C5 isomers), the MIDA (N-methyliminodiacetic acid) boronate is the gold standard.

The MIDA Advantage

Developed by Martin Burke, the MIDA ligand rehybridizes the boron atom from

-

Consequence: The boron no longer has an empty p-orbital. It is chemically inert to transmetallation and hydrolysis.

-

Release: The MIDA group is hydrolyzed using mild aqueous base (

) or NaOH, releasing the active boronic acid in situ just before coupling.

Data Comparison: Stability Profiles

| Boronate Type | Hybridization | Hydrolytic Stability | Atom Economy | Primary Use Case |

| Boronic Acid | Low (Days) | High | Simple substrates | |

| Pinacol Ester | Moderate (Weeks) | Low (C6H12 waste) | General synthesis | |

| MIDA Boronate | High (Years) | Very Low | Unstable/Complex fragments | |

| Trifluoroborate | High (Indefinite) | High | Aqueous couplings |

Part 4: Case Study in Drug Discovery

Ruxolitinib (Jakafi)

Target: JAK1/JAK2 inhibitor for myelofibrosis. Key Intermediate: 1-(2-cyanoethyl)-pyrazole-4-boronic acid pinacol ester. Synthetic Logic:

-

Michael Addition: Pyrazole is reacted with acrylonitrile to install the protecting group (which is actually part of the final pharmacophore).

-

Bromination: C4 bromination.

-

Miyaura Borylation: Conversion to the pinacol ester.

-

Suzuki Coupling: The stable C4-boronate is coupled with the chloropyrimidine scaffold.

Why Boron? The alternative (coupling a pyrazole anion to the pyrimidine) yields poor regioselectivity (N1 vs N2 attack). The Suzuki coupling guarantees the C-C bond formation at the exact C4 position.

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids. Journal of the American Chemical Society.[5][6][7][8][9] Link

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.[5][6][7][8][9] Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[5][6][7][8][9] Link

-

Lin, Q., Meloni, D., et al. (2012). Enantioselective Synthesis of Ruxolitinib. Organic Process Research & Development. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem [benchchem.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. a2bchem.com [a2bchem.com]

- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of Acetylated Pyrazole Boronic Esters

The following technical guide details the physicochemical properties, synthesis, and stability profiles of acetylated pyrazole boronic esters.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Acetylated pyrazole boronic esters (e.g., 1-acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) represent a specialized class of heterocyclic building blocks. Unlike their N-H or N-Boc counterparts, N-acetyl derivatives occupy a unique "reactivity window." They offer improved lipophilicity and solubility in organic solvents compared to the free amine, yet possess a hydrolytically labile protecting group that can be cleaved under mild basic conditions or exploited for "twisted amide" type activation.

This guide analyzes the structural dynamics, stability limitations, and optimal handling protocols for these reagents in drug discovery workflows.

Part 1: Structural Dynamics & Synthesis

Electronic Modulation via N-Acetylation

The acetylation of the pyrazole nitrogen (

-

Electron Withdrawal: The acetyl group is a strong electron-withdrawing group (EWG). This reduces the electron density of the pyrazole ring, making the

-boron center slightly more Lewis acidic compared to the N-H parent. -

Dipole Reorientation: Acetylation removes the Hydrogen Bond Donor (HBD) capability of the

position, leaving only Hydrogen Bond Acceptor (HBA) sites. This significantly alters solvation energy and crystal packing. -

Conformational Locking: The

bond exhibits restricted rotation due to resonance (amide-like character), though less than a typical amide due to the aromaticity of the pyrazole.

Synthesis Workflows

Two primary routes exist for accessing these motifs: Direct Borylation of pre-acetylated precursors (Route A) or Post-Borylation Acetylation (Route B). Route B is generally preferred to avoid protodeboronation during the acetylation step.

Figure 1: Synthetic pathways for N-acetyl pyrazole boronic esters. Route B minimizes side reactions associated with basic Suzuki-Miyaura conditions.

Part 2: Physicochemical Profiling

The following data compares the N-acetyl derivative against the Free N-H and N-Boc analogues.

Comparative Properties Table

| Property | N-H Pyrazole Boronate | N-Acetyl Pyrazole Boronate | N-Boc Pyrazole Boronate |

| Molecular Weight | ~194 Da | ~236 Da | ~294 Da |

| LogP (Calc) | 1.2 - 1.5 | 1.8 - 2.1 | 2.8 - 3.2 |

| H-Bond Donors | 1 | 0 | 0 |

| TPSA (Ų) | ~47 | ~55 | ~65 |

| Solubility (Water) | Moderate (Amphoteric) | Low (Hydrolysis Risk) | Very Low |

| Solubility (DCM/THF) | Moderate | High | High |

| Crystallinity | High (H-bond network) | Moderate | Moderate |

Solubility & Lipophilicity

-

Lipophilicity: The acetylation caps the polar N-H bond, increasing the partition coefficient (LogP). This makes the compound more compatible with non-polar organic solvents (DCM, Toluene) used in anhydrous coupling reactions.

-

Solid State: N-acetyl derivatives often exhibit lower melting points than their N-H parents due to the disruption of intermolecular hydrogen bonding networks (N-H···N) typical of pyrazoles.

Part 3: Chemical Stability & Reactivity

The N-acetyl group on a pyrazole is significantly more labile than on a typical aniline or aliphatic amine. This lability defines its handling requirements.

Hydrolytic Instability (The "Base" Problem)

In aqueous basic conditions (standard Suzuki coupling:

-

Mechanism: Hydroxide attack at the carbonyl carbon is facilitated by the pyrazole acting as a good leaving group (pKa of pyrazole ~14, lowered by the electron-deficient boron).

-

Implication: If the N-acetyl group is required in the final product, anhydrous bases (e.g.,

in Dioxane) or Liebeskind-Srogl conditions (CuTC) must be used.

Protodeboronation

Pyrazole boronic esters are prone to protodeboronation (loss of the boron group).

-

Effect of Acetyl: The electron-withdrawing acetyl group destabilizes the C-B bond slightly less than electron-donating groups, but the primary risk remains the hydrolysis of the acetyl group itself, followed by rapid protodeboronation of the resulting N-H species if the pH is high.

Figure 2: Stability profile indicating the critical sensitivity to aqueous base.

Part 4: Experimental Protocols

Protocol: Synthesis of 1-Acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Use this protocol to avoid deacetylation during synthesis.

Reagents:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv)

-

Acetyl Chloride (1.2 equiv) or Acetic Anhydride (1.5 equiv)

-

Triethylamine (

) (2.0 equiv) -

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Dissolution: Dissolve the N-H pyrazole boronate in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

-

Base Addition: Add

and cool the solution to 0°C. -

Acetylation: Dropwise add Acetyl Chloride over 10 minutes. The reaction is exothermic.

-

Monitoring: Warm to Room Temperature (RT). Monitor by TLC (Note: N-acetyl spots are less polar/higher Rf than N-H). Reaction is usually complete in <1 hour.

-

Workup (Critical): Do NOT use strong basic washes (e.g., NaOH).

-

Wash with cold saturated

(aq). -

Wash with Brine.

-

Dry over

, filter, and concentrate.[1]

-

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel is slightly acidic; minimize exposure time or use neutralized silica to prevent hydrolysis.

Protocol: Stability Assay (NMR)

Purpose: To determine the half-life of the acetyl group in solution.

-

Dissolve 10 mg of the compound in 0.6 mL

. -

Add 10 µL of

(simulating moisture) or 1.0 equiv of -

Monitor

NMR immediately.-

Key Signal: Look for the disappearance of the acetyl singlet (~2.6 ppm) and the shift of the pyrazole C-H protons (usually ~8.0 ppm shifts upfield upon deacetylation).

-

References

-

Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles. Organic Letters, 2017.[2]

- Context: Discusses the activation of N-acyl pyrazoles for C-N bond cleavage, highlighting the lability of the amide bond.

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry, 2012.[3]

- Context: Provides foundational data on the hydrolytic stability of pinacol esters vs. other diols.

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 2009.

- Context: Establishes the rapid hydrolysis r

-

Synthesis and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Acta Poloniae Pharmaceutica, 2007.

- Context: Detailed structural analysis (NMR/X-ray)

Sources

1-Acetylpyrazole-4-boronic Acid: Comprehensive Safety, Handling, and Application Dynamics in Cross-Coupling Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Chemical Profiling

In modern drug discovery, the pyrazole core is a ubiquitous pharmacophore prized for its hydrogen-bonding capabilities and metabolic stability. Functionalizing this core at the C4 position relies heavily on Suzuki-Miyaura cross-coupling methodologies. 1-Acetylpyrazole-4-boronic acid (and its corresponding pinacol ester) serves as a highly modular building block in these workflows[1].

From a mechanistic standpoint, the N-acetyl group is not merely a structural feature; it acts as a critical deactivator of the pyrazole nitrogen's nucleophilicity. This prevents unwanted transition-metal coordination (which can poison palladium catalysts) and suppresses competitive N-arylation during cross-coupling sequences.

To optimize both safety and synthetic yield, researchers must understand the physicochemical differences between the free boronic acid and its pinacol ester (Bpin) derivative[2].

Quantitative Chemical Profiling

Table 1: Physicochemical Properties & Stability Matrix

| Property | Free Boronic Acid | Pinacol Ester (Bpin) |

| CAS Number | 1370366-65-6 | 1150561-76-4 |

| Molecular Formula | C₅H₇BN₂O₃ | C₁₁H₁₇BN₂O₃ |

| Molecular Weight | 153.93 g/mol | 236.08 g/mol |

| Physical State | Solid (Powder) | Solid (Crystalline) |

| Lewis Acidity | High (Exposed p-orbital) | Low (Sterically shielded) |

| Bench Stability | Moderate (Prone to dehydration/oxidation) | High (Stable to ambient moisture) |

| Primary Use Case | Aqueous-tolerant couplings | Anhydrous or complex synthesis |

Toxicological Profile & Mechanistic Safety (E-E-A-T Framework)

As a Senior Application Scientist, I emphasize that chemical safety cannot rely on rote memorization of Safety Data Sheets (SDS); it requires a mechanistic understanding of why a compound is hazardous.

Boronic acids are generally classified under the Globally Harmonized System (GHS) as skin, eye, and respiratory irritants[3]. The root cause of this toxicity is the empty p-orbital on the boron atom . This orbital acts as a potent Lewis acid, readily coordinating with lone pairs on biological nucleophiles (such as water, amines, and alcohols in human mucosal tissues). This coordination disrupts local cellular homeostasis, leading to acute irritation and inflammatory responses.

GHS Safety & Handling Matrix

Table 2: Hazard Identification and Mechanistic Mitigation

| Hazard Class | GHS Code | Mechanistic Cause | Mitigation Strategy & PPE |

| Acute Toxicity (Oral) | H302 | Systemic boron toxicity interfering with enzymatic pathways. | Do not eat/drink in lab. Wash hands post-handling. |

| Skin Irritation | H315 | Lewis acid-base interaction with epidermal moisture/proteins. | Nitrile gloves (EN 374 compliant), lab coat. |

| Eye Irritation | H319 | Rapid coordination with ocular fluid nucleophiles. | Tight-fitting safety goggles or face shield. |

| Respiratory Irritation | H335 | Inhalation of fine particulate dust irritating mucosal membranes. | Handle exclusively in a certified fume hood. |

Storage & Stability Dynamics

Protodeboronation is the primary degradation pathway for 1-Acetylpyrazole-4-boronic acid. In the presence of ambient moisture and atmospheric oxygen, the C-B bond can cleave, yielding the des-borylated pyrazole and boric acid.

-

Storage Protocol: Store sealed at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a desiccator[1].

-

Handling Protocol: Allow the container to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold powder.

End-to-end safety and handling workflow for 1-Acetylpyrazole-4-boronic acid.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes causality (why we do it) and validation (how we know it worked). This methodology is optimized for coupling 1-Acetylpyrazole-4-boronic acid with a generic aryl bromide[4].

Phase 1: Reagent Preparation & Degassing

Causality: Palladium(0) active species are highly sensitive to oxidation. Dissolved oxygen in solvents will irreversibly oxidize Pd(0) to inactive Pd(II) black, stalling the catalytic cycle.

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), 1-Acetylpyrazole-4-boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Expert Insight: Potassium carbonate is chosen over Cesium carbonate for this specific substrate to provide a milder basic environment, minimizing premature hydrolysis of the N-acetyl directing group.

-

-

Add Pd(dppf)Cl₂ (0.05 equiv).

-

Seal the flask with a rubber septum and purge with Argon for 5 minutes.

-

Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M concentration).

Phase 2: Reaction Execution

-

Heat the reaction mixture to 90°C in a pre-heated oil bath or heating block.

-

Stir vigorously for 4–12 hours.

-

Self-Validation Check: At t = 4 hours, extract a 50 µL aliquot, dilute with acetonitrile, filter through a syringe filter, and analyze via LCMS.

-

Success Criterion: Complete consumption of the Aryl Bromide peak. Appearance of the desired product mass [M+H]+.

-

Failure Mode: If a peak corresponding to [M-B(OH)2+H]+ (des-borylated pyrazole) is dominant, protodeboronation has outcompeted transmetalation. In future runs, switch to the pinacol ester variant or use anhydrous conditions with a fluoride base (e.g., CsF).

-

Phase 3: Quench, Workup, and Purification

-

Cool the reaction to room temperature. The mixture will likely be biphasic and dark (due to spent palladium).

-

Dilute with Ethyl Acetate (EtOAc) and Water.

-

Separate the layers. Extract the aqueous layer twice with EtOAc.

-

Wash the combined organic layers with Brine.

-

Causality: Brine washing removes residual polar impurities (like 1,4-dioxane) and pre-dries the organic layer.

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Suzuki-Miyaura catalytic cycle for pyrazole-4-boronic acid coupling.

Conclusion

Handling 1-Acetylpyrazole-4-boronic acid requires a synthesis of rigorous safety protocols and deep mechanistic understanding. By respecting the Lewis acidic nature of the boron center—mitigating its hazards through proper PPE and preventing its degradation via strict temperature and atmospheric controls—researchers can reliably leverage this compound to construct complex, highly functionalized pyrazole architectures.

References

-

MDPI. "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions". Available at:[Link]

Sources

Strategic Sourcing and Application of 1-Acetylpyrazole-4-boronic Acid Pinacol Ester in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the pyrazole nucleus is a ubiquitous pharmacophore, frequently embedded within the architecture of kinase inhibitors and central nervous system (CNS) modulators. However, the direct functionalization of unprotected pyrazoles presents profound synthetic challenges. 1-Acetylpyrazole-4-boronic acid pinacol ester (CAS: 1150561-76-4) emerges as a highly engineered, dual-protected building block designed to bypass these bottlenecks[1][2]. By masking the reactive pyrazole nitrogen with an acetyl group and stabilizing the boronic acid as a pinacol ester, this reagent ensures high-fidelity C-C bond formation during palladium-catalyzed cross-coupling campaigns[3]. This whitepaper provides an authoritative guide on the physicochemical properties, commercial sourcing dynamics, and mechanistic deployment of this critical intermediate.

Physicochemical Profiling

Understanding the quantitative specifications of this building block is essential for precise stoichiometric calculations and storage management. The pinacol ester format significantly enhances the compound's lipophilicity and shelf-life compared to its free boronic acid counterpart[4].

Table 1: Key Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester |

| CAS Number | 1150561-76-4 |

| Molecular Formula | C₁₁H₁₇BN₂O₃ |

| Molecular Weight | 236.08 g/mol |

| MDL Number | MFCD09027064 |

| Physical State | Solid / Crystalline Powder |

| Storage Conditions | Sealed in dry, 2-8°C (Supplier dependent) |

Data aggregated from[2] and[5].

Commercial Sourcing & Supply Chain Dynamics

For process chemists and drug development professionals, securing a reliable supply chain for raw materials is as critical as the chemistry itself. 1-Acetylpyrazole-4-boronic acid pinacol ester is commercially available through several top-tier chemical vendors, offering varying scales from milligram discovery quantities to multi-gram process development batches[1][6][7].

Table 2: Global Commercial Suppliers and Catalog Data

| Supplier | Catalog / Product Code | Claimed Purity | Primary Region / Hub |

| Thermo Fisher Scientific | Acros Legacy (CAS Search) | ≥97% | Global |

| Sigma-Aldrich | AldrichCPR / BLD Pharm | ≥98% | Global |

| Combi-Blocks | PN-8934 | 95% | USA / Global |

| Fluorochem | F211595 | 95% | UK / Europe |

| Avantor (Apollo) | APOSOR360109 | 98% | UK / Global |

Sourcing data verified via [7][8] and [6].

Mechanistic Rationale: The "Self-Validating" Design

The structural design of 1-Acetylpyrazole-4-boronic acid pinacol ester is not arbitrary; it is a direct response to the mechanistic pitfalls of organoboron chemistry.

-

Mitigation of Protodeboronation (The BPin Advantage): Free heteroaryl boronic acids are highly susceptible to pre-hydrolytic protodeboronation under the basic aqueous conditions required for Suzuki-Miyaura couplings. As detailed in recent mechanistic studies on protodeboronation by the [4][9], the pinacol ester (BPin) attenuates the Lewis acidity of the boron atom. This steric and electronic shielding drastically reduces the rate of undesired carbon-boron bond cleavage, ensuring the structural integrity of the electrophile prior to transmetalation.

-

Prevention of Catalyst Poisoning (The N-Acetyl Advantage): An unprotected pyrazole NH is a potent σ-donor. During cross-coupling, it can coordinate tightly to the active Pd(0) or Pd(II) species, leading to catalyst poisoning or off-target N-arylation (Buchwald-Hartwig amination)[10]. The N-acetyl group acts as an electron-withdrawing sink, rendering the pyrazole nitrogen non-nucleophilic and non-coordinating.

Experimental Methodology: Suzuki-Miyaura Cross-Coupling

The following step-by-step protocol is engineered as a self-validating system, incorporating internal checks to ensure the fidelity of the catalytic cycle.

Objective

To execute a highly regioselective C-C cross-coupling between 1-Acetylpyrazole-4-boronic acid pinacol ester and an aryl halide, followed by in-situ deprotection to yield a free NH-pyrazole API intermediate.

Reagents & Stoichiometry

-

Boronic Ester: 1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 equiv)

-

Electrophile: Aryl/Heteroaryl bromide or iodide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M concentration)

Step-by-Step Procedure & Causality

-

Reaction Setup & Rigorous Degassing:

-

Action: Charge a Schlenk tube with the aryl halide, boronic ester, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen is the primary enemy of the active Pd(0) species. Failure to degas leads to the formation of inactive Pd(II) peroxo complexes, stalling the oxidative addition step.

-

-

Catalyst Activation:

-

Action: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This is a self-validating choice: cis-coordination is mandatory for the final reductive elimination step to occur rapidly, preventing competitive side reactions.

-

-

Thermal Cross-Coupling:

-

Action: Heat the reaction mixture to 90 °C for 6–12 hours.

-

Validation Check: Monitor via TLC (UV 254 nm). The transition of the reaction mixture from a reddish-orange solution to a black precipitate (Pd black) before starting material consumption indicates catalyst degradation, signaling inadequate degassing.

-

-

In-Situ Deprotection (N-Acetyl Cleavage):

-

Action: Once the aryl halide is consumed, cool the reaction to room temperature. Add 2M NaOH (aq) directly to the vessel and stir for 2 hours.

-

Causality: The N-acetyl group is highly labile under basic conditions. Performing this hydrolysis in the same pot bypasses the need to isolate the intermediate, maximizing overall yield.

-

-

Workup & Isolation:

-

Action: Neutralize with 1M HCl, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

-

Pathway Visualization

The following diagram maps the logical progression of the synthetic workflow, highlighting the transition from the protected building block to the final pharmacophore.

Workflow for the Suzuki-Miyaura coupling of 1-Acetylpyrazole-4-boronic acid pinacol ester.

References

-

Title: Protodeboronation of (Hetero)Arylboronic Esters | Source: ResearchGate / Literature | URL: [Link]

-

Title: Catalytic protodeboronation of pinacol boronic esters | Source: National Institutes of Health (PMC) | URL: [Link]

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 1150561-76-4 [sigmaaldrich.com]

- 3. BJOC - Search Results [beilstein-journals.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Cas Landing [thermofisher.cn]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. [1150561-76-4], MFCD09027064, 1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester [combi-blocks.com]

- 8. Combi-Blocks [combi-blocks.com]

- 9. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Methodological & Application

Application Note: Synthesis of 1-Acetylpyrazole-4-boronic acid pinacol ester

[1]

Executive Summary

This application note details a robust, stability-optimized protocol for the synthesis of 1-Acetylpyrazole-4-boronic acid pinacol ester . While pyrazole boronic esters are staple building blocks in Suzuki-Miyaura cross-couplings, the N-acetyl variant presents a unique challenge: the lability of the N-acyl bond. Standard lithiation-borylation routes used for N-alkyl pyrazoles fail here due to the incompatibility of the electrophilic acetyl group with organolithium reagents.

This guide presents a post-borylation acetylation strategy , ensuring high fidelity of the boronate moiety while installing the labile acetyl group under mild conditions. We emphasize "Process Safety" and "Hydrolytic Stability" to maximize yield and shelf-life.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of strong nucleophiles (e.g., n-BuLi) in the presence of the acetyl group. Therefore, the acetyl moiety is installed as the final step on the pre-formed boronate ester.

Reaction Scheme (Graphviz)

Figure 1: Strategic disconnection relying on mild electrophilic acetylation of the commercially available boronate ester.

Experimental Protocol

Scale: 10.0 mmol (approx. 2.0 g input) Expected Yield: 85–92% Time: 4–6 Hours

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |

| Pyrazole-4-boronic acid pinacol ester | 194.04 | 1.0 | 1.94 g | Substrate |

| Acetic Anhydride (Ac₂O) | 102.09 | 1.2 | 1.13 mL | Acetylating Agent |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 2.10 mL | Base (Acid Scavenger) |

| DMAP | 122.17 | 0.05 | 61 mg | Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent (Anhydrous) |

Step-by-Step Methodology

1. Setup and Dissolution

-

Equipment: Flame-dried 100 mL round-bottom flask (RBF), magnetic stir bar, nitrogen balloon/inlet.

-

Action: Charge the RBF with Pyrazole-4-boronic acid pinacol ester (1.94 g) and DMAP (61 mg) .

-

Solvent: Add DCM (20 mL) via syringe. Stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes.

2. Acetylation Reaction[8][7][9][10]

-

Base Addition: Add Triethylamine (2.10 mL) dropwise to the cold solution.

-

Acylation: Add Acetic Anhydride (1.13 mL) dropwise over 5 minutes. Note: Exotherm is mild, but dropwise addition prevents localized overheating.

-